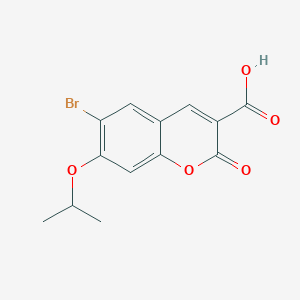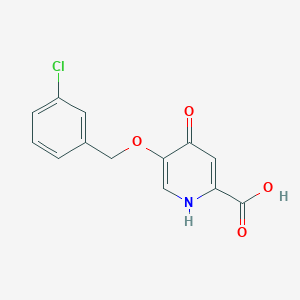
5-((3-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a chemical compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a chlorobenzyl group attached to an oxy group, which is further connected to a dihydropyridine ring with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl alcohol and dihydropyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the esterification or etherification reactions.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors may also be employed to enhance the production rate and ensure consistent quality of the final product.
化学反应分析
Types of Reactions
5-((3-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
5-((3-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-((3-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
3-((3-Chlorobenzyl)oxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
7-((3-Chlorobenzyl)oxy)-2-oxo-2H-chromene-4-carbaldehyde: Contains a chromene ring instead of a dihydropyridine ring.
Uniqueness
5-((3-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in scientific research.
属性
分子式 |
C13H10ClNO4 |
|---|---|
分子量 |
279.67 g/mol |
IUPAC 名称 |
5-[(3-chlorophenyl)methoxy]-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO4/c14-9-3-1-2-8(4-9)7-19-12-6-15-10(13(17)18)5-11(12)16/h1-6H,7H2,(H,15,16)(H,17,18) |
InChI 键 |
HGIBXPFFWQAWQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)COC2=CNC(=CC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


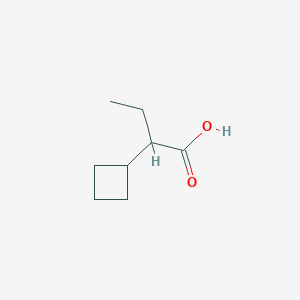
![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13003622.png)
![N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)

![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
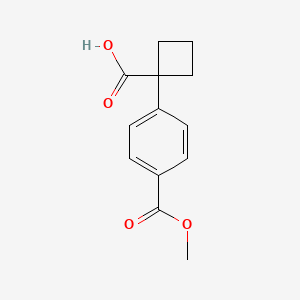
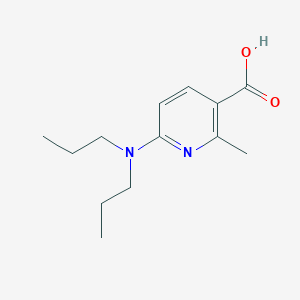
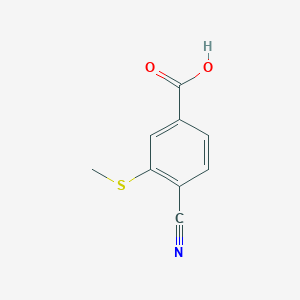
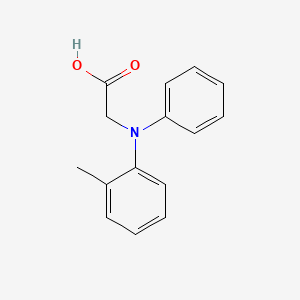
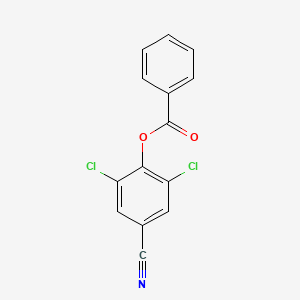
![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
